molecular formula C11H12N2O6 B7459851 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid

3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid

Cat. No. B7459851
M. Wt: 268.22 g/mol
InChI Key: URSZQYOPWBASIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid, also known as MNCP, is a chemical compound that belongs to the family of carbamates. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. MNCP has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid involves the inhibition of certain enzymes, particularly acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of neurotransmitters in the brain, and their inhibition can lead to increased levels of neurotransmitters, which can improve cognitive function. 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has also been shown to induce apoptosis in cancer cells, which involves the activation of various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid are primarily related to its inhibition of acetylcholinesterase and butyrylcholinesterase. This can lead to increased levels of neurotransmitters in the brain, which can improve cognitive function. 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid in lab experiments include its relatively low cost, ease of synthesis, and potential applications in various scientific research areas. However, the limitations of using 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid. One potential area of research is the development of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid-based drugs for the treatment of cognitive disorders, such as Alzheimer's disease. Another potential area of research is the use of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid as an anticancer agent, particularly in combination with other chemotherapeutic agents. Further research is also needed to fully understand the mechanism of action of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid and its potential side effects.
Conclusion:
In conclusion, 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It has potential applications in various scientific research areas, particularly in the field of biochemistry and pharmacology. 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has been shown to inhibit the activity of certain enzymes, induce apoptosis in cancer cells, and improve cognitive function. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid involves the reaction between 4-methoxy-3-nitroaniline and ethyl chloroformate in the presence of a base catalyst. The resulting intermediate is then reacted with 3-aminopropanoic acid to yield 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid. The synthesis method has been optimized to improve the yield and purity of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid.

Scientific Research Applications

3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has been used in various scientific research applications, particularly in the field of biochemistry and pharmacology. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

4-(4-methoxy-3-nitroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-19-9-3-2-7(6-8(9)13(17)18)12-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSZQYOPWBASIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxy-3-nitroanilino)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.